n-Ethenyl-n-methylmethanesulfonamide
Description
n-Ethenyl-n-methylmethanesulfonamide (CAS: 1675790-91-6) is a sulfonamide derivative with the molecular formula C₄H₇NO₂S and a molecular weight of 133.17 g/mol. Its structure features a methyl group (-CH₃), an ethenyl (vinyl, C=C) group, and a sulfonamide (-SO₂NH-) moiety. The compound’s InChIKey (FDDFDBVFFAXHJD-UHFFFAOYSA-N) and SMILES (S(C)(N(C=C)C)(=O)=O) reflect its linear aliphatic backbone with unsaturated bonding .
Note: A discrepancy exists between the user-provided name ("n-Ethenyl") and the evidence, which refers to N-Ethynyl-N-methylmethanesulfonamide (ethynyl: C≡C). This article assumes the intended compound is the ethynyl derivative, as per the cited CAS data.
Sulfonamides are renowned for their biological activity, particularly in medicinal chemistry and materials science. The ethynyl group in this compound may enable unique reactivity, such as participation in click chemistry or polymer synthesis .
Properties
CAS No. |
44637-63-0 |
|---|---|
Molecular Formula |
C4H9NO2S |
Molecular Weight |
135.19 g/mol |
IUPAC Name |
N-ethenyl-N-methylmethanesulfonamide |
InChI |
InChI=1S/C4H9NO2S/c1-4-5(2)8(3,6)7/h4H,1H2,2-3H3 |
InChI Key |
WZQIQDXPJLYRCF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=C)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Ethenyl-n-methylmethanesulfonamide can be synthesized through the reaction of sulfonyl chlorides with amines. The general reaction involves the use of a base such as pyridine to absorb the hydrochloric acid generated during the reaction . The reaction can be represented as follows:
RSO2Cl+R2′NH→RSO2NR2′+HCl
In this reaction, RSO₂Cl represents the sulfonyl chloride, and R’₂NH represents the amine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
n-Ethenyl-n-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
n-Ethenyl-n-methylmethanesulfonamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of n-Ethenyl-n-methylmethanesulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can form stable complexes with various enzymes and proteins, inhibiting their activity. The compound’s effects are mediated through pathways involving enzyme inhibition and protein binding .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares n-Ethenyl-n-methylmethanesulfonamide with structurally related sulfonamides:
Key Findings and Functional Group Analysis
Reactivity: The ethynyl group in this compound enables alkyne-specific reactions (e.g., Huisgen cycloaddition), distinguishing it from saturated analogs like N,N-Dimethylmethanesulfonamide .
Biological Activity :
- Sulfonamides with aromatic substituents (e.g., N-(3-Chloro-4-methylphenyl)methanesulfonamide) exhibit enhanced antimicrobial properties due to improved lipophilicity and target binding .
- Bulkier derivatives (e.g., Dofetilide Related Compound A) are used in cardiac pharmacology but face challenges in bioavailability due to high molecular weight (>400 g/mol) .
Physicochemical Properties :
- Aliphatic sulfonamides (e.g., N,N-Dimethylmethanesulfonamide) have lower melting points and higher solubility in polar solvents compared to aromatic analogs .
- The chloro group in N-(3-Chloro-4-methylphenyl)methanesulfonamide contributes to higher density and refractive index, influencing material applications .
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